5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Description
5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine is a halogenated pyrimidine derivative with a dimethylamine substituent at position 4, bromo at position 5, and chloro at position 6. Pyrimidines are heterocyclic aromatic compounds widely studied for their pharmacological and material science applications. The bromo and chloro substituents are electron-withdrawing groups, which influence the electronic properties of the pyrimidine ring, while the dimethylamine group at position 4 acts as an electron donor. This combination of substituents may enhance reactivity in nucleophilic substitution reactions or modulate interactions in biological systems .
The compound’s molecular formula is inferred as C₆H₇BrClN₃, with a calculated molecular weight of 249.51 g/mol (based on atomic masses: Br = 79.9, Cl = 35.45, C = 12, H = 1, N = 14).
Properties
IUPAC Name |
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDVGZYOMXKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthesis Steps
Condensation Reaction : The first step involves the condensation of N,N-dimethyldichloromethylene immonium chloride with 5-bromo-6-aminoquinoxaline. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Treatment with Ethylenediamine : The intermediate from the condensation reaction is then treated with ethylenediamine. This step is crucial for forming the pyrimidine ring structure.
Cyclization : The final step involves the cyclization of the intermediate to form this compound. This step may require heating or the presence of a catalyst to facilitate the ring closure.
Reaction Conditions
| Reaction Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Condensation | N,N-dimethyldichloromethylene immonium chloride, 5-bromo-6-aminoquinoxaline | Dichloromethane or Acetonitrile | Room temperature or reflux |
| Ethylenediamine Treatment | Ethylenediamine | Same as above | Room temperature or mild heating |
| Cyclization | Intermediate from previous steps | Same as above | Heating or catalyst addition |
Analysis of Preparation Methods
The preparation methods for this compound involve complex organic reactions that require careful control of reaction conditions to achieve high yields and purity. The choice of solvent and temperature can significantly affect the outcome of each step.
Challenges and Considerations
Solvent Selection : The choice of solvent is crucial for the success of each reaction step. Solvents like dichloromethane or acetonitrile are commonly used due to their ability to dissolve the reactants and facilitate the reactions.
Temperature Control : Temperature plays a significant role in controlling the rate and selectivity of the reactions. Higher temperatures may be required for the cyclization step to ensure complete ring closure.
Safety Precautions : Handling of reagents like N,N-dimethyldichloromethylene immonium chloride requires proper safety precautions due to their potential toxicity and reactivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent substituents. Common nucleophiles include amines, alcohols, and thiols.
Key Observations :
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Reactions with amines typically require polar aprotic solvents (DMSO/DMF) and mild heating (50–80°C) .
-
Sterically hindered nucleophiles (e.g., bulky piperidines) result in lower yields .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Mechanistic Insight :
-
Bromine-to-cyano substitution via palladium-mediated cyanation is efficient in DMF at elevated temperatures .
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Boronate ester formation enables downstream functionalization (e.g., Suzuki coupling with aryl halides) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocyclic systems in medicinal chemistry applications.
Applications :
Halogen Exchange Reactions
The bromine/chlorine atoms can be replaced under specific conditions for further derivatization.
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| Bromine→Iodine | KI, CuI, DMF | 5-Iodo-6-chloro-N,N-dimethylpyrimidin-4-amine | Limited data; requires catalytic copper | |
| Chlorine→Fluorine | KF, 18-crown-6 | 5-Bromo-6-fluoro-N,N-dimethylpyrimidin-4-amine | Low yields reported |
Structural and Mechanistic Insights
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Electrophilicity : Bromine and chlorine enhance electrophilicity at positions 5 and 6, facilitating nucleophilic attack .
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Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states in SNAr reactions .
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Catalyst Compatibility : Palladium catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) are optimal for cross-coupling due to tolerance of dimethylamino groups .
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceuticals
5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to biologically active derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly:
- Antiviral Properties : Compounds related to this compound have shown antiviral efficacy against influenza viruses by inhibiting viral RNA polymerase, thereby reducing viral load in infected cells.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and prostate cancers. The antiproliferative effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Effects : In vitro tests reveal effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Agrochemicals
The compound is being explored for its potential use in developing pesticides and herbicides. Its halogenated structure may enhance its efficacy as an active ingredient in agricultural applications, targeting specific pests or weeds while minimizing environmental impact.
Material Science
In material science, this compound is utilized in synthesizing advanced materials with specific electronic properties. Its ability to undergo substitution reactions allows for the creation of novel materials with tailored functionalities.
Chemical Reactions and Mechanisms
The compound can undergo various chemical reactions:
- Substitution Reactions : The bromine or chlorine atoms can be replaced by other functional groups using nucleophiles (e.g., amines) under mild conditions.
- Oxidation and Reduction : These reactions modify the electronic properties of the compound, potentially leading to new derivatives with enhanced activity.
Antiviral Efficacy Study
A study highlighted that structurally similar compounds exhibited significant antiviral activity against influenza viruses through inhibition of viral RNA polymerase, showcasing the therapeutic potential of pyrimidine derivatives.
Anticancer Properties Research
Research indicated that this compound inhibited various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, demonstrating its promise as an anticancer agent.
Antimicrobial Testing
In vitro studies showed effective antimicrobial action against multiple bacterial strains, indicating its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The bromo and chloro groups at positions 5 and 6 in the target compound create a strong electron-deficient pyrimidine ring, favoring electrophilic aromatic substitution or metal-catalyzed coupling reactions. In contrast, methoxy or methylthio substituents (e.g., in and ) donate electrons, reducing ring electrophilicity .
- Reactivity : Nitro-substituted analogs (e.g., 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine) exhibit heightened reactivity in reduction or nucleophilic aromatic substitution due to the nitro group’s electron-withdrawing nature .
Structural and Crystallographic Comparisons
- Hydrogen Bonding: In 5-bromo-2-chloropyrimidin-4-amine (), intermolecular N–H···N hydrogen bonds form a 2D network, stabilizing the crystal lattice.
- π-π Stacking : Pyrimidines with aryl substituents (e.g., N-phenyl in ) exhibit strong π-π interactions, whereas the target compound’s smaller substituents (Br, Cl) may limit stacking, favoring different packing motifs .
Biological Activity
5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes halogen substitutions, which often enhance biological activity by influencing receptor interactions and metabolic pathways.
Chemical Structure and Properties
- Chemical Formula : C7H8BrClN4
- Molecular Weight : 239.52 g/mol
- CAS Number : 1698113-78-8
The presence of bromine and chlorine in the structure is significant as these halogens can alter the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds similar to this pyrimidine derivative have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can lead to antiproliferative effects in cancer cells .
- Antiviral Activity : Pyrimidine derivatives have been reported to exhibit antiviral properties by interfering with viral replication processes. The structural modifications in this compound may enhance its efficacy against specific viral targets .
- Antimicrobial Properties : Studies indicate that similar compounds possess broad-spectrum antimicrobial activity, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function as competitive inhibitors of bacterial enzymes .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Broad-spectrum activity | |
| Enzyme Inhibition | DHODH inhibition | |
| Antiproliferative | Reduced cell proliferation |
Case Studies
- Antiviral Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against influenza viruses. The mechanism was attributed to the inhibition of viral RNA polymerase, leading to decreased viral load in infected cells .
- Anticancer Properties : Research indicated that this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The antiproliferative effect was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
- Antimicrobial Testing : In vitro studies revealed that this compound showed effective antimicrobial action against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Q & A
Basic: What are the common synthetic routes for 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine, and how are their efficiencies evaluated?
Methodological Answer:
The synthesis typically involves halogenation and amination steps. A key approach is palladium-catalyzed amination of chloro-substituted pyrimidines with dimethylamine, as demonstrated in analogous protocols for 6-chloro-N-methyl-5-nitropyrimidin-4-amine . Efficiency is assessed via:
- Yield optimization (e.g., varying catalyst loading, solvent polarity, and temperature).
- Purity metrics (HPLC, TLC) to monitor byproducts .
Alternative routes may employ nucleophilic substitution under basic conditions, but regioselectivity challenges require careful control of steric and electronic effects .
Basic: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- X-ray Crystallography:
Advanced: How can researchers resolve contradictions in NMR data for halogenated pyrimidines like this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or tautomeric equilibria . Strategies include:
- Variable Temperature NMR (VT-NMR): Observing signal splitting at low temperatures to detect dynamic processes .
- Deuterated Solvent Screening: Comparing DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Computational Validation: DFT calculations (e.g., Gaussian) predict chemical shifts and tautomer stability, cross-referenced with experimental data .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Reaction Path Search (RPS): Quantum mechanics (QM) methods (e.g., DFT at B3LYP/6-31G* level) model transition states and activation barriers for Br/Cl substitution .
- Frontier Molecular Orbital (FMO) Analysis: Identifies electrophilic sites (e.g., C-5 bromine vs. C-6 chlorine) based on LUMO localization .
- Molecular Dynamics (MD) Simulations: Solvent effects (e.g., DMF vs. THF) on reaction kinetics are modeled using OPLS force fields .
Advanced: How to design a kinetic study to assess the thermal stability of this compound under varying conditions?
Methodological Answer:
- Differential Scanning Calorimetry (DSC): Measures decomposition onset temperature and enthalpy changes (ΔH) under nitrogen/air atmospheres .
- Isothermal Thermogravimetric Analysis (TGA): Tracks mass loss over time at fixed temperatures (e.g., 150–200°C) to derive degradation rate constants .
- Arrhenius Plotting: Combines data from multiple temperatures to calculate activation energy (Eₐ) and predict shelf-life .
Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Halogen Bonding Analysis: X-ray structures (e.g., Cl···N interactions at ~3.1 Å) guide modifications to optimize ligand-receptor binding .
- Co-crystallization Screens: Soaking pyrimidine derivatives with target proteins (e.g., kinases) identifies key binding motifs .
- Structure-Activity Relationship (SAR) Modeling: QSAR combines crystallographic data with bioassay results to prioritize substituents (e.g., replacing Br with CF₃ for lipophilicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
